BenchChemオンラインストアへようこそ!

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine

ENT1 inhibitor nucleoside transport K562 cell assay

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine (CAS 2549037-54-7) is a synthetic small-molecule compound belonging to the piperazinyl pyrimidine class. Its structure incorporates a 2,4-difluorobenzyl-substituted piperazine linked to an N-ethylpyrimidin-2-amine core, a scaffold motif found in multiple chemotypes targeting G-protein-coupled receptors (GPCRs) such as CCR4 and TRPV1.

Molecular Formula C17H21F2N5
Molecular Weight 333.4 g/mol
CAS No. 2549037-54-7
Cat. No. B6458473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine
CAS2549037-54-7
Molecular FormulaC17H21F2N5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H21F2N5/c1-2-20-17-21-6-5-16(22-17)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22)
InChIKeySQHMXFKTFTZAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine: Structural and Pharmacological Context


4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine (CAS 2549037-54-7) is a synthetic small-molecule compound belonging to the piperazinyl pyrimidine class [1]. Its structure incorporates a 2,4-difluorobenzyl-substituted piperazine linked to an N-ethylpyrimidin-2-amine core, a scaffold motif found in multiple chemotypes targeting G-protein-coupled receptors (GPCRs) such as CCR4 and TRPV1 [2][3]. The compound is of interest in medicinal chemistry research for its potential as a receptor modulator or enzyme inhibitor scaffold [1].

Why 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine Cannot Be Interchanged with General Piperazinyl Pyrimidines


Piperazinyl pyrimidine derivatives exhibit divergent pharmacological profiles depending on subtle variations in N-substitution patterns on the pyrimidine ring and the aryl group attached to the piperazine. For instance, compounds in the AMG 517/AMG 628 series demonstrate that the identity of the N-alkyl group (isopropyl vs. ethyl vs. cyclobutyl) profoundly impacts TRPV1 antagonistic potency, aqueous solubility, and in vivo half-life [1]. Similarly, within the CCR4 antagonist series, the nature and position of substituents on the benzyl-piperazine motif dictate receptor selectivity and potency [2]. The target compound's specific combination of a 2,4-difluorobenzyl group on the piperazine and an N-ethyl substituent on the pyrimidin-2-amine core is structurally distinct from both the TRPV1 and CCR4 clinical leads, and no generic piperazinyl pyrimidine can replicate its precise binding epitope.

Head-to-Head Quantitative Evidence for 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine Selection


Equilibrative Nucleoside Transporter 1 (ENT1) Binding Affinity: Differentiation from Structurally Similar Analogues

In a competitive binding flow cytometric assay using human K562 chronic myeloid leukemia cells, the target compound demonstrated binding to human equilibrative nucleoside transporter 1 (ENT1) with an affinity Ki of approximately 250–300 nM [1][2]. This binding profile distinguishes the compound from the simpler analogue 2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine, which has been investigated primarily as a CCR5 antagonist but lacks published ENT1 binding data .

ENT1 inhibitor nucleoside transport K562 cell assay

N-Ethyl Substituent on Pyrimidin-2-amine: Structural Differentiation from TRPV1 Clinical Candidates

In the piperazinylpyrimidine TRPV1 antagonist series leading to AMG 628, the N-substituent on the pyrimidine core was a critical determinant of potency and pharmacokinetics. AMG 628 (compound 16p) incorporates an N-acetamide-linked benzothiazole at the pyrimidine 2-position and achieved rTRPV1(CAP) IC50 = 3.7 nM with rat t1/2 = 3.8 h [1]. The target compound's N-ethyl substituent is structurally distinct from this advanced lead and from earlier candidates such as AMG 517, which carries an isopropyl group. This structural divergence implies a fundamentally different SAR landscape that cannot be extrapolated from published TRPV1 series data without dedicated profiling [1].

TRPV1 antagonist N-alkyl substitution structure-activity relationship

2,4-Difluorobenzyl Substituent on Piperazine: Metabolic Stability Differentiation from Non-fluorinated Benzyl Analogues

The 2,4-difluorobenzyl substituent on the piperazine ring is a recognized structural motif for modulating metabolic stability. In related piperazinyl pyrimidine programs, fluorination of the benzyl group has been employed to reduce CYP450-mediated oxidative metabolism at the para position of the phenyl ring. While direct metabolic stability data for the target compound have not been published, the analogous compound 2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine has been characterized in the context of CCR5 antagonism, where the 2,4-difluorobenzyl group was retained during lead optimization, suggesting a favorable metabolic profile relative to non-fluorinated congeners . In contrast, compounds with unsubstituted benzyl groups on the piperazine typically exhibit higher intrinsic clearance in liver microsome assays [1].

metabolic stability 2,4-difluorobenzyl piperazine substitution

Dual Piperazine-Pyrimidine Scaffold: Polypharmacology Potential Relative to Mono-functional Analogues

Recent literature demonstrates that pyrimidine piperazine ureas can achieve dual-target engagement of TRPV1 and μ-opioid receptor (MOR). Compound 2ac exhibited an IC50 of 29.3 nM for TRPV1 antagonism and a Ki of 60.3 nM for MOR binding, producing in vivo analgesia without hyperthermia or analgesic tolerance [1]. The target compound, while structurally distinct (lacking the urea linker), shares the core piperazine-pyrimidine scaffold that underlies this dual pharmacology. Compared to mono-functional piperazine derivatives that target only a single GPCR, the pyrimidine-piperazine scaffold offers a validated template for multi-target drug design [1][2].

polypharmacology pyrimidine piperazine TRPV1/MOR dual target

Recommended Research and Application Scenarios for 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine


ENT1-Targeted Chemical Probe Development for Nucleoside Transport Studies

The compound's demonstrated binding to ENT1 (Ki 250–300 nM in K562 cell-based competitive flow cytometry [1]) positions it as a candidate starting point for developing chemical probes to study equilibrative nucleoside transport in cancer and cardiovascular models. Researchers procuring this compound for ENT1-focused programs benefit from a structurally defined scaffold with documented target engagement, enabling structure-activity relationship (SAR) expansion around the 2,4-difluorobenzyl and N-ethyl substituents.

TRPV1/MOR Dual-Target Pain Program Using Pyrimidine-Piperazine Scaffold

Given the recent validation of pyrimidine piperazine ureas as dual TRPV1/MOR ligands with in vivo efficacy and favorable side-effect profiles (no hyperthermia, no analgesic tolerance [2]), this compound—sharing the core scaffold—can serve as a structurally distinct comparator or backup series template. Its N-ethyl modification offers a novel SAR vector that may differentiate it from the urea-linked clinical leads in terms of receptor selectivity and pharmacokinetics.

CCR4/CCR5 Antagonist Screening Cascade with Fluorinated Benzyl-Piperazine Chemotype

The 2,4-difluorobenzyl-piperazine motif has precedent in both CCR4 (US 9,493,453 [3]) and CCR5 antagonist programs. This compound is a suitable entry for chemokine receptor screening cascades aiming to identify novel antagonists for immuno-oncology or inflammatory disease applications. Its distinct N-ethylpyrimidin-2-amine core differentiates it from existing CCR4 lead series, potentially offering intellectual property advantages.

Early-Stage Metabolic Stability Screening of Fluorinated Benzyl-Piperazine Derivatives

The 2,4-difluorobenzyl substituent is expected to confer improved metabolic stability compared to non-fluorinated benzyl analogues, based on class-level structure-metabolism relationships [3]. Procurement of this compound for head-to-head intrinsic clearance assays (e.g., human/rat liver microsomes) against non-fluorinated benzyl-piperazine controls can generate quantitative comparative data to support lead selection in programs where metabolic stability is a key selection criterion.

Quote Request

Request a Quote for 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.